molecular formula C15H13F2N5O2 B2376332 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide CAS No. 2034415-08-0

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2376332
CAS RN: 2034415-08-0
M. Wt: 333.299
InChI Key: PCVMIKFMUGKGRM-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide” is a complex organic compound that contains several functional groups, including an ethoxy group, a triazolo[4,3-a]pyrazine ring, a benzamide group, and two fluorine atoms. Compounds with similar structures have been studied for their potential antiviral and antimicrobial activities .


Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution . The starting materials and conditions would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising results in the field of antibacterial research . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Agents

The compound is also being explored as a potential antimicrobial agent . Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity .

Medicinal Chemistry

The compound is being used in medicinal chemistry . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated .

Drug Development

The compound is being used in the development of new drugs . The available data indicate that research in this direction is bearing fruit having given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Neurokinin-3 Receptor Antagonist

The compound is being explored as a neurokinin-3 receptor antagonist . This could potentially be used as a therapeutic for sex hormone disorders .

Antitumor Effect

The compound has shown potent antitumor effects . A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect was developed .

P2X7 Antagonists

The compound is being used in the development of P2X7 antagonists . These are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

Fluorescent Probes

The compound is being used as a fluorescent probe . This application is particularly useful in the field of biochemistry where fluorescent probes are used to visualize and track the presence of specific biomolecules .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-2-24-15-13-21-20-11(22(13)7-6-18-15)8-19-14(23)12-9(16)4-3-5-10(12)17/h3-7H,2,8H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVMIKFMUGKGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide

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